Ethyl propanedithioate
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Overview
Description
Ethyl propanedithioate is a chemical compound with the molecular formula C5H10S2 . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .
Molecular Structure Analysis
The molecular structure of Ethyl propanedithioate consists of 5 Carbon atoms, 10 Hydrogen atoms, and 2 Sulfur atoms . It contains a total of 16 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 dithioester (aliphatic) .Scientific Research Applications
For more technical information, you can refer to the Sigma-Aldrich product page . Additionally, the compound’s molecular weight is 134.27 g/mol, and its IUPAC name is ethyl propanedithioate . Researchers continue to investigate its multifaceted properties, so stay tuned for further discoveries! 🧪🔬
Mechanism of Action
- Ethyl propanedithioate (CTI-01) primarily targets two molecules:
- High mobility group protein B1 (HMGB1) : HMGB1 plays a role in inflammation and tissue damage. CTI-01 also inhibits its release .
- Diseases occurring in critical care settings, such as severe organ damage after cardiopulmonary bypass and post-operative ileus following abdominal surgery, are linked to over-expression of these cytokines .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
ethyl propanedithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQPNJDXIICPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl propanedithioate |
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